molecular formula C16H17NO3 B12279758 3-Amino-4-(4-phenoxyphenyl)butyric Acid

3-Amino-4-(4-phenoxyphenyl)butyric Acid

Cat. No.: B12279758
M. Wt: 271.31 g/mol
InChI Key: ASESWNGZKTXENE-UHFFFAOYSA-N
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Description

3-Amino-4-(4-phenoxyphenyl)butyric Acid is a chemical compound with the molecular formula C16H17NO3. It is known for its unique structure, which includes an amino group and a phenoxyphenyl group attached to a butyric acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-phenoxyphenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to reductive amination to introduce the amino group. The final step involves hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Protecting groups such as t-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) may be used to protect the amino group during synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-phenoxyphenyl)butyric Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-(4-phenoxyphenyl)butyric Acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-phenoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors, leading to its neuroprotective effects. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(4-phenoxyphenyl)butyric Acid stands out due to its unique combination of an amino group and a phenoxyphenyl group, which imparts distinct chemical and biological properties. Its ability to modulate GABA receptors and inhibit inflammatory enzymes makes it a compound of significant interest in medicinal chemistry .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-amino-4-(4-phenoxyphenyl)butanoic acid

InChI

InChI=1S/C16H17NO3/c17-13(11-16(18)19)10-12-6-8-15(9-7-12)20-14-4-2-1-3-5-14/h1-9,13H,10-11,17H2,(H,18,19)

InChI Key

ASESWNGZKTXENE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(CC(=O)O)N

Origin of Product

United States

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